molecular formula C19H22N2O5S B321034 METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

Cat. No.: B321034
M. Wt: 390.5 g/mol
InChI Key: ZVXDQQXILFYFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a research compound with the molecular formula C19H22N2O5S and a molecular weight of 390.5 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and anilino groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: This compound is used in organic synthesis and as a dye intermediate.

    Benzoic acid, 4-amino-, methyl ester: Another similar compound used in the synthesis of guanidine alkaloids.

Uniqueness

METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its combination of a sulfonyl group with benzyl and anilino moieties, which provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate

InChI

InChI=1S/C19H22N2O5S/c1-21(14-15-6-4-3-5-7-15)27(24,25)17-10-8-16(9-11-17)20-18(22)12-13-19(23)26-2/h3-11H,12-14H2,1-2H3,(H,20,22)

InChI Key

ZVXDQQXILFYFIX-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.